CYP2A13 vs. CYP2A6 Binding Selectivity Profile: Differential Metabolic Liability Assessment
1-(4-Methoxyphenyl)propan-1-amine hydrochloride exhibits differential binding affinity for CYP2A13 versus CYP2A6 isoforms, with a Kd of 580 nM for CYP2A13 compared to 4,500 nM for CYP2A6, representing a 7.8-fold selectivity for CYP2A13 [1]. This isoform selectivity profile is not assumed for structurally related analogs such as 1-(4-methoxyphenyl)propan-2-amine (PMA) or 3-(4-methoxyphenyl)propan-1-amine, which lack comparable publicly reported CYP binding data, requiring de novo experimental characterization if substituted.
| Evidence Dimension | Binding affinity (Kd) for CYP isoforms |
|---|---|
| Target Compound Data | Kd = 580 nM (CYP2A13); Kd = 4,500 nM (CYP2A6) |
| Comparator Or Baseline | CYP2A6 vs. CYP2A13 within same compound (intra-compound selectivity); comparator analogs lack reported CYP binding data |
| Quantified Difference | 7.8-fold selectivity for CYP2A13 over CYP2A6 |
| Conditions | Type 1 interaction assay assessing absorbance change at 379-387 nm and 414-420 nm |
Why This Matters
Predictable CYP2A13 selectivity informs metabolic stability profiling and drug-drug interaction risk assessment in preclinical development, whereas substitution with analogs would necessitate repeating these binding studies.
- [1] BindingDB. BDBM50101991: Binding affinity of 1-(4-Methoxyphenyl)propan-1-amine for CYP2A13 and CYP2A6. View Source
